molecular formula C7H5F3N2 B2698570 1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 208943-57-1

1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2698570
CAS No.: 208943-57-1
M. Wt: 174.126
InChI Key: OEYLEMYQSLILPI-UHFFFAOYSA-N
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Description

1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, along with a prop-2-ynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of trifluoromethyl-substituted pyrazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

    1-Prop-2-ynyl-3-(trifluoromethyl)benzene: Shares the trifluoromethyl and prop-2-ynyl groups but differs in the core structure.

    3-Hydroxy-3-(trifluoromethyl)indolin-2-one: Contains a trifluoromethyl group but has a different core structure and functional groups.

Uniqueness: 1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole is unique due to its specific combination of functional groups and the pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-prop-2-ynyl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2/c1-2-4-12-5-3-6(11-12)7(8,9)10/h1,3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYLEMYQSLILPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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